molecular formula C15H15N7O3S2 B4659837 ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

Cat. No.: B4659837
M. Wt: 405.5 g/mol
InChI Key: YMXFXDCABULPJO-UHFFFAOYSA-N
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Description

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is a complex organic compound that features a combination of tetrazole, thiadiazole, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol and 2-amino-1,3,4-thiadiazole. These intermediates are then subjected to acylation and esterification reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with specific molecular targets. The tetrazole and thiadiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3,4-tetrazole-5-thiol
  • 2-Amino-1,3,4-thiadiazole
  • Ethyl acetate

Uniqueness

ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3S2/c1-2-25-13(24)8-12-17-18-14(27-12)16-11(23)9-26-15-19-20-21-22(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFXDCABULPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE

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